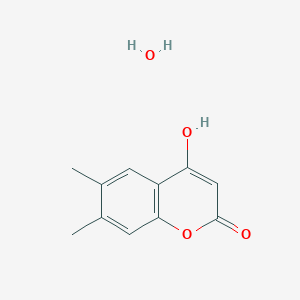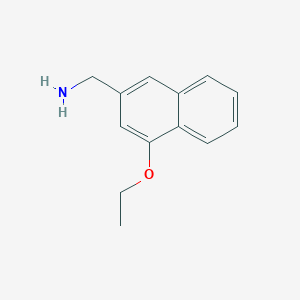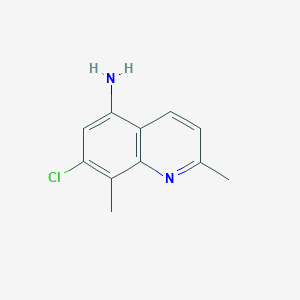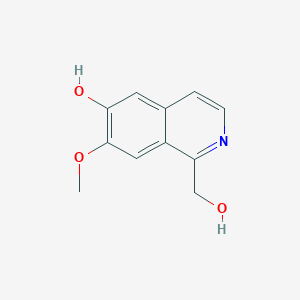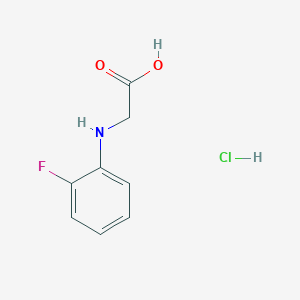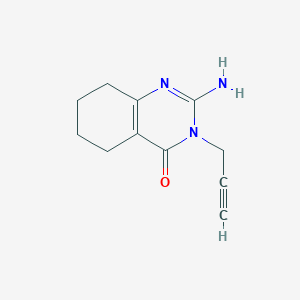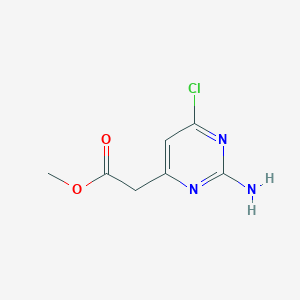
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-6-substituted pyrimidine derivatives.
Oxidation: Formation of 2-nitro-6-chloropyrimidine derivatives.
Reduction: Formation of 2-alkylamino-6-chloropyrimidine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloropyrimidin-4-yl)acetic acid.
Applications De Recherche Scientifique
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-chloropyrimidin-4-yl)acetate: Lacks the amino group, making it less reactive in certain substitution reactions.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a more complex structure with additional functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination allows for diverse chemical modifications and a wide range of applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C7H8ClN3O2 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11) |
Clé InChI |
QGGHLPLRDPIXRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


